molecular formula C5H8F3NO2S B13481869 S-Trifluoromethyl-L-cysteine methyl ester

S-Trifluoromethyl-L-cysteine methyl ester

Cat. No.: B13481869
M. Wt: 203.19 g/mol
InChI Key: GVGNILAYILXFIX-VKHMYHEASA-N
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Description

S-Trifluoromethyl-L-cysteine methyl ester: is a compound that features a trifluoromethyl group attached to the sulfur atom of L-cysteine, with the carboxyl group esterified as a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-Trifluoromethyl-L-cysteine methyl ester typically involves the introduction of the trifluoromethyl group to L-cysteine followed by esterification. One common method involves the reaction of L-cysteine with trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts under basic conditions. The resulting S-trifluoromethyl-L-cysteine is then esterified using methanol and an acid catalyst to yield the methyl ester .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: S-Trifluoromethyl-L-cysteine methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which S-Trifluoromethyl-L-cysteine methyl ester exerts its effects involves the interaction of the trifluoromethyl group with biological targets. The trifluoromethyl group is highly electronegative, which can influence the electronic properties of the molecule and its interactions with enzymes and receptors. This can lead to changes in protein folding, stability, and function .

Comparison with Similar Compounds

    S-Methyl-L-cysteine methyl ester: Similar structure but with a methyl group instead of a trifluoromethyl group.

    S-Trifluoromethyl-D-cysteine methyl ester: The D-isomer of the compound.

    Trifluoromethylated amino acids: Other amino acids with trifluoromethyl groups

Uniqueness: S-Trifluoromethyl-L-cysteine methyl ester is unique due to the presence of both the trifluoromethyl group and the L-cysteine backbone. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in drug design and materials science .

Properties

Molecular Formula

C5H8F3NO2S

Molecular Weight

203.19 g/mol

IUPAC Name

methyl (2R)-2-amino-3-(trifluoromethylsulfanyl)propanoate

InChI

InChI=1S/C5H8F3NO2S/c1-11-4(10)3(9)2-12-5(6,7)8/h3H,2,9H2,1H3/t3-/m0/s1

InChI Key

GVGNILAYILXFIX-VKHMYHEASA-N

Isomeric SMILES

COC(=O)[C@H](CSC(F)(F)F)N

Canonical SMILES

COC(=O)C(CSC(F)(F)F)N

Origin of Product

United States

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